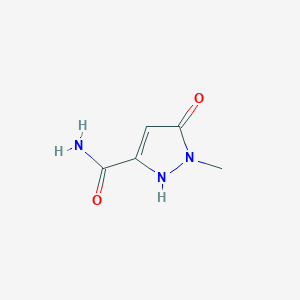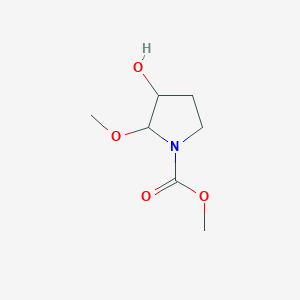
1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrazole ring fused with a thiourea moiety, making it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of environmentally benign catalysts and reagents is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: This compound shares a similar pyrazole ring structure but differs in its substituents and functional groups.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another related compound with a pyrazole core, known for its fluorescence properties and applications in materials science.
Uniqueness: 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea stands out due to its unique combination of a pyrazole ring and a thiourea moiety, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C4H6N4OS |
|---|---|
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
(Z)-(5-oxopyrazolidin-3-ylidene)thiourea |
InChI |
InChI=1S/C4H6N4OS/c5-4(10)6-2-1-3(9)8-7-2/h1H2,(H,8,9)(H3,5,6,7,10) |
Clé InChI |
HSPHAKJFVVUPFW-UHFFFAOYSA-N |
SMILES isomérique |
C1/C(=N/C(=S)N)/NNC1=O |
SMILES canonique |
C1C(=NC(=S)N)NNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)

![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)



![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)




